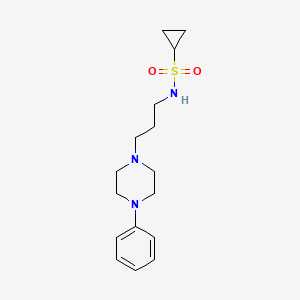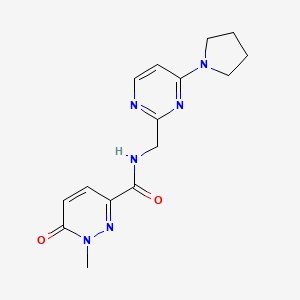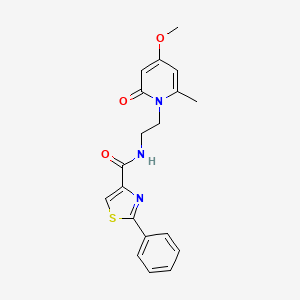
5-(6-Methylpyridin-3-yl)-2H-triazole-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(6-Methylpyridin-3-yl)-2H-triazole-4-carboxylic acid, also known as MPTC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MPTC is a heterocyclic compound that belongs to the triazole family and has a molecular formula of C8H7N3O2.
Wissenschaftliche Forschungsanwendungen
5-(6-Methylpyridin-3-yl)-2H-triazole-4-carboxylic acid has been studied extensively for its potential applications in various fields, including medicinal chemistry, material science, and catalysis. In medicinal chemistry, 5-(6-Methylpyridin-3-yl)-2H-triazole-4-carboxylic acid has been shown to exhibit potent antitumor activity and has been used as a lead compound for the development of new anticancer agents. 5-(6-Methylpyridin-3-yl)-2H-triazole-4-carboxylic acid has also been used in the development of new materials, such as metal-organic frameworks, due to its ability to coordinate with metal ions. Additionally, 5-(6-Methylpyridin-3-yl)-2H-triazole-4-carboxylic acid has been used as a ligand in catalytic reactions, such as the synthesis of 1,2,4-triazoles.
Wirkmechanismus
The mechanism of action of 5-(6-Methylpyridin-3-yl)-2H-triazole-4-carboxylic acid is not fully understood, but it is believed to act by inhibiting the proliferation of cancer cells. 5-(6-Methylpyridin-3-yl)-2H-triazole-4-carboxylic acid has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines. Additionally, 5-(6-Methylpyridin-3-yl)-2H-triazole-4-carboxylic acid has been found to inhibit the activity of matrix metalloproteinases, which play a crucial role in the invasion and metastasis of cancer cells.
Biochemical and Physiological Effects:
5-(6-Methylpyridin-3-yl)-2H-triazole-4-carboxylic acid has been shown to exhibit potent antitumor activity in various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 5-(6-Methylpyridin-3-yl)-2H-triazole-4-carboxylic acid has also been found to exhibit anti-inflammatory activity and has been shown to reduce the production of pro-inflammatory cytokines. Additionally, 5-(6-Methylpyridin-3-yl)-2H-triazole-4-carboxylic acid has been shown to have a protective effect on the liver and has been used in the treatment of liver fibrosis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 5-(6-Methylpyridin-3-yl)-2H-triazole-4-carboxylic acid is its simple synthesis method, which makes it easy to obtain in a laboratory setting. Additionally, 5-(6-Methylpyridin-3-yl)-2H-triazole-4-carboxylic acid has been shown to exhibit potent antitumor activity, making it a promising lead compound for the development of new anticancer agents. However, one of the limitations of 5-(6-Methylpyridin-3-yl)-2H-triazole-4-carboxylic acid is its low solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 5-(6-Methylpyridin-3-yl)-2H-triazole-4-carboxylic acid. One area of research is the development of new anticancer agents based on the structure of 5-(6-Methylpyridin-3-yl)-2H-triazole-4-carboxylic acid. Additionally, the use of 5-(6-Methylpyridin-3-yl)-2H-triazole-4-carboxylic acid in the development of new materials, such as metal-organic frameworks, is an area of growing interest. Another area of research is the study of the mechanism of action of 5-(6-Methylpyridin-3-yl)-2H-triazole-4-carboxylic acid, which could provide insight into its potential therapeutic applications. Finally, the development of new synthetic methods for 5-(6-Methylpyridin-3-yl)-2H-triazole-4-carboxylic acid could lead to improved yields and more efficient production methods.
Synthesemethoden
The synthesis of 5-(6-Methylpyridin-3-yl)-2H-triazole-4-carboxylic acid involves the reaction of 3-amino-6-methylpyridine-2-carboxylic acid with sodium azide and triethyl orthoformate. The reaction takes place in the presence of a catalytic amount of acetic acid and yields 5-(6-Methylpyridin-3-yl)-2H-triazole-4-carboxylic acid as a white solid. The synthesis of 5-(6-Methylpyridin-3-yl)-2H-triazole-4-carboxylic acid is relatively simple and can be carried out in a laboratory setting with ease.
Eigenschaften
IUPAC Name |
5-(6-methylpyridin-3-yl)-2H-triazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O2/c1-5-2-3-6(4-10-5)7-8(9(14)15)12-13-11-7/h2-4H,1H3,(H,14,15)(H,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKGMGKIPXIHCJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C2=NNN=C2C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(6-Methylpyridin-3-yl)-2H-triazole-4-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]prop-2-enamide](/img/structure/B2916456.png)
![9-Methyl-3,4-dihydro-1H-benzo[b]azepine-2,5-dione](/img/structure/B2916459.png)
![(E)-ethyl 1-butyl-2-((2-ethoxy-1-naphthoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2916460.png)




![3-(3-methoxyphenyl)-2-((3-methylbenzyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2916466.png)
![1'-(2-Fluorobenzoyl)spiro[2-benzofuran-3,3'-piperidine]-1-one](/img/structure/B2916467.png)


